Pimasertib

Description

This compound is under investigation in clinical trial NCT01378377 (Combination Trial of this compound (MSC1936369B) With Temsirolimus).

This compound is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. This compound selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 13 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

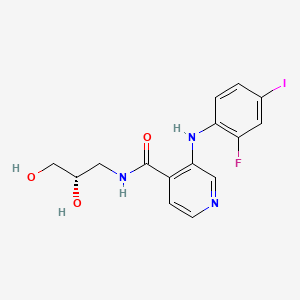

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUNHCRHHYNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152870 | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204531-26-9, 1236699-92-5 | |

| Record name | AS 703026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimasertib: A Technical Guide to its Mechanism of Action in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of pimasertib, a selective inhibitor of MEK1 and MEK2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the molecular interactions, cellular effects, and preclinical and clinical data relevant to the function of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound and the MAPK Pathway

This compound (also known as AS703026 or MSC1936369B) is an orally bioavailable, small-molecule, allosteric inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1) and MEK2.[1] These dual-specificity threonine/tyrosine kinases are central components of the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of the MAPK pathway, often through mutations in genes such as BRAF and KRAS, is a frequent driver of cell proliferation and survival in many human cancers.[1]

This compound selectively binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site. This non-competitive inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1] The inhibition of ERK1/2 phosphorylation blocks the transmission of oncogenic signals, leading to the inhibition of cell proliferation and the induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[2]

Quantitative Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibitory activity against MEK1/2 and has shown significant anti-proliferative effects in a variety of cancer cell lines, particularly those with activating mutations in the MAPK pathway.

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Citation(s) |

| U266 | Multiple Myeloma | N/A | 5 | [1][2] |

| INA-6 | Multiple Myeloma | N/A | 11 | [2] |

| H929 | Multiple Myeloma | N/A | 200 | |

| DLD-1 | Colorectal Cancer | KRAS | N/A | [2] |

| HCT15 | Colorectal Carcinoma | N/A | N/A | |

| H1975 | Lung Adenocarcinoma | N/A | N/A | |

| RPMI-7951 | Melanoma | N/A | N/A | |

| SKOV-3 | Ovarian Cancer | N/A | N/A |

N/A: Data not available in the reviewed sources.

Kinase Selectivity Profile

Pharmacokinetic Properties in Humans

Clinical studies have characterized the pharmacokinetic profile of this compound in patients with advanced solid tumors.

| Parameter | Value | Citation(s) |

| Absolute Bioavailability | 73% | [3] |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | [4] |

| Apparent Terminal Half-life (t1/2) | ~5 hours | [4] |

| Geometric Mean Total Body Clearance (CL) | 45.7 L/h | [3][5] |

| Geometric Mean Volume of Distribution (Vz) | 229 L | [3][5] |

| Recommended Phase II Dose (RP2D) | 60 mg twice daily (BID) | [4] |

Experimental Protocols

Biochemical MEK1/2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MEK1 and MEK2 kinases.

Objective: To quantify the IC50 value of this compound for MEK1 and MEK2.

Materials:

-

Recombinant human activated MEK1 and MEK2 enzymes

-

Kinase-dead ERK2 (substrate)

-

This compound

-

[γ-³³P]ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)

-

Durapore filter plates (0.45 µm)

-

12.5% Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a microplate, combine the assay buffer, activated MEK1 or MEK2 enzyme, and varying concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of kinase-dead ERK2 and [γ-³³P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by transferring an aliquot of the reaction mixture to a Durapore filter plate containing 12.5% TCA to precipitate the phosphorylated substrate.

-

Wash the filter plates to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on DNA synthesis as a measure of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

[³H]-Thymidine

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48-72 hours).

-

Pulse the cells with [³H]-thymidine for the final 4-6 hours of the incubation period.

-

Harvest the cells onto filter mats using a cell harvester.

-

Wash the filter mats to remove unincorporated [³H]-thymidine.

-

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of proliferation inhibition at each this compound concentration compared to the vehicle control.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates to confirm the mechanism of action of this compound.

Objective: To qualitatively and quantitatively assess the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a defined time period (e.g., 1-4 hours).

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule.

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for p-ERK).

Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram: In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo efficacy of this compound using a tumor xenograft model.

References

- 1. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Pimasertib: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (AS703026/MSC1936369B) is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[2][3] this compound binds to a distinct allosteric site on MEK, rather than the ATP-binding pocket, leading to its high selectivity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for its preclinical evaluation.

Chemical Structure and Identifiers

This compound is a secondary carboxamide.[3] Its chemical structure and identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | [3] |

| SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC--INVALID-LINK--O | [3] |

| CAS Number | 1236699-92-5 | [3] |

| Molecular Formula | C15H15FIN3O3 | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Weight | 431.20 g/mol | [3] |

| LogP (Calculated) | 1.7 | [3] |

| Topological Polar Surface Area | 94.5 Ų | [3] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 | |

| Solubility | Soluble in DMSO | [4] |

Pharmacological Properties

This compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of downstream signaling and, consequently, the suppression of tumor cell proliferation and survival.[2][5]

In Vitro Potency

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with mutations in the MAPK pathway.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [4][5] |

| U266 | Multiple Myeloma | 5 | [4][5] |

| H929 | Multiple Myeloma | 200 | [5] |

| Various MM Cell Lines | Multiple Myeloma | 5 - 2000 | [1] |

| This compound-sensitive | Lung and Colorectal Cancer | 1 | [6] |

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling cascade. The simplified pathway and the point of inhibition by this compound are illustrated below.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

MEK1/2 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against MEK1 and MEK2.[1]

Materials:

-

Recombinant human activated MEK1 or MEK2

-

Kinase-dead ERK2

-

[γ-³³P]ATP

-

This compound

-

Assay buffer (20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)

-

Durapore 0.45-μm filter plates

-

12.5% Trichloroacetic acid (TCA)

-

Liquid scintillant

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 0.5 nM of activated MEK1 or MEK2, and 1 µM of kinase-dead ERK2.

-

Add varying concentrations of this compound (dissolved in 2.5% DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding 40 µM [γ-³³P]ATP.

-

Incubate the reaction for 40 minutes at room temperature.

-

Stop the reaction by transferring 30 µL of the reaction mixture to the Durapore filter plates containing 12.5% TCA.

-

Wash the filters to remove unincorporated [γ-³³P]ATP.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (Resazurin-based)

This protocol measures cell viability by quantifying the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Resazurin sodium salt solution (0.2 mg/mL in sterile PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 7.5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include DMSO-treated cells as a vehicle control.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the fluorescence with an excitation of 560 nm and an emission of 615 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[8][9]

Materials:

-

Cells treated with this compound

-

Annexin V-FLUOS staining kit (containing Annexin V-FLUOS, propidium iodide (PI), and incubation buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁶ cells in T25 flasks and treat with the desired concentration of this compound for 48 hours.

-

Collect both floating and adherent cells.

-

Wash the cells twice with PBS and centrifuge at 670 x g for 5 minutes.

-

Resuspend the cell pellet in 400 µL of PBS.

-

Add 100 µL of incubation buffer containing 2 µL of Annexin V-FLUOS and 2 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry without a final wash step. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]

Materials:

-

Cells treated with this compound

-

PBS

-

Cold 70% ethanol

-

Propidium iodide staining solution (50 µg/mL PI and 3.8 mM sodium citrate in PBS)

-

RNase A stock solution (10 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while gently vortexing, to a final concentration of approximately 70%.

-

Incubate the cells on ice for at least 1 hour.

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 1 mL of PI staining solution.

-

Add 50 µL of RNase A stock solution and incubate for at least 4 hours at 4°C.

-

Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[5][12]

Materials:

-

Immunodeficient mice (e.g., CB17 SCID or nu/nu mice)

-

Human cancer cell line (e.g., H929 multiple myeloma cells)

-

Hank's Balanced Salt Solution (HBSS)

-

This compound formulation for oral administration

-

Calipers

Procedure:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in HBSS to a final concentration for injection (e.g., 0.5-2 million cells in 200 µL).

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 15 or 30 mg/kg daily).[5] The control group receives the vehicle.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pERK levels).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cellagentech.com [cellagentech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Pimasertib: A Technical Guide to a Selective MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (MSC1936369B/AS703026) is an orally bioavailable, potent, and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently activated in various human cancers, making them a key therapeutic target. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

This compound is an ATP non-competitive inhibitor that binds to an allosteric site on MEK1/2.[1] This binding prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), the downstream effectors of MEK1/2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signaling pathways that control cell proliferation, differentiation, and survival.[2] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is often constitutively activated in cancer through mutations in upstream components like BRAF and NRAS.[1] By targeting MEK1/2, this compound effectively blocks this aberrant signaling, leading to anti-tumor activity in preclinical models and clinical settings.[1][3]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the RAS/RAF/MEK/ERK pathway.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [4] |

| U266 | Multiple Myeloma | 5 | [4] |

| H929 | Multiple Myeloma | 200 | [4] |

| This compound-sensitive | Lung and Colon Cancer | 1 | [2] |

| OAW42 | Mucinous Ovarian Carcinoma | >20,000 | [5] |

In Vivo Activity

In xenograft models, orally administered this compound has shown significant tumor growth inhibition.

| Tumor Model | Dosing Regimen | Outcome | Reference |

| H929 (Multiple Myeloma) | 15 or 30 mg/kg, orally, twice daily | Significant tumor growth inhibition | [4] |

| K-ras mutant Colorectal | 10 mg/kg, orally | Tumor growth inhibition | [4] |

| DLBCL Xenografts | Combination with ibrutinib | Confirmed synergistic activity | [6] |

Clinical Data

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties with high oral bioavailability.

| Parameter | Value | Reference |

| Absolute Bioavailability | 73% | [7] |

| Median Time to Max Concentration (Tmax) | 1.5 hours | [1] |

| Apparent Terminal Half-life (t½) | 5 hours (once daily dosing) | [1] |

| Geometric Mean Total Body Clearance | 45.7 L/h | [7] |

| Geometric Mean Volume of Distribution | 229 L | [7] |

| Recommended Phase II Dose (RP2D) | 60 mg twice daily | [1] |

Clinical Efficacy

This compound has demonstrated clinical activity as a monotherapy and in combination with other agents in various advanced solid tumors.

Phase I Monotherapy in Advanced Solid Tumors (NCT00982865) - Melanoma Cohort [1]

| Efficacy Endpoint | Value (N=89) |

| Objective Response Rate (ORR) | 12.4% |

| - Complete Response (CR) | 1 (1.1%) |

| - Partial Response (PR) | 10 (11.2%) |

| Stable Disease (SD) | 46 (51.7%) |

Of the 11 responders, 9 had tumors with BRAF and/or NRAS mutations.[1] In patients with ocular melanoma (n=13), the best overall response was 1 partial response and 11 with stable disease.[1]

Phase II in NRAS-Mutated Cutaneous Melanoma (NCT01693068) - this compound vs. Dacarbazine [2]

| Efficacy Endpoint | This compound (N=130) | Dacarbazine (N=64) | p-value |

| Median Progression-Free Survival (PFS) | 13 weeks | 7 weeks | 0.0022 |

| Objective Response Rate (ORR) | 27% | 14% | 0.0453 |

| Disease Control Rate (DCR) | 65% | 45% | 0.0106 |

| Median Overall Survival (OS) | 9 months | 11 months | - |

64% of patients in the dacarbazine arm crossed over to receive this compound upon progression.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound using a [³H]thymidine incorporation assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well for cell lines) in 96-well microtiter plates in the appropriate growth medium.

-

Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Radiolabeling: Add [³H]thymidine (e.g., 0.5-2.0 µCi/well) to each well and incubate for an additional 6 to 36 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated [³H]thymidine using a beta-scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Methodology:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of Matrigel and PBS). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose with 0.25% Tween-20). Administer this compound orally via gavage at the desired dose and schedule (e.g., 15-30 mg/kg, once or twice daily). The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: V = 0.52 × L × W², where L is the longest diameter and W is the shortest diameter.

-

Endpoint and Analysis: Continue the treatment until a predefined endpoint is reached, such as a specific tumor volume or study duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a selective MEK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in both preclinical models and clinical trials. Its favorable pharmacokinetic profile and oral bioavailability make it a promising therapeutic agent, particularly for cancers with activating mutations in the RAS/RAF/MEK/ERK pathway. The data and protocols presented in this guide provide a valuable resource for the continued investigation and development of this compound and other MEK inhibitors in oncology.

References

- 1. Selective Oral MEK1/2 Inhibitor this compound in Metastatic Melanoma: Antitumor Activity in a Phase I, Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A multicentre, open label, randomized Phase II trial of the MEK inhibitor this compound or dacarbazine in previously untreated subjects with N-Ras mutated locally advanced or metastatic malignant cutaneous melanoma | MedPath [trial.medpath.com]

- 7. This compound Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimasertib: A Deep Dive into the Inhibition of ERK1/2 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pimasertib (AS703026/MSC1936369B) is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, MEK1/2 represents a critical therapeutic target.[4][5][6] this compound functions as an allosteric, ATP non-competitive inhibitor, binding to a distinct site on the MEK1/2 enzymes.[2][7] This binding prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), leading to the inhibition of downstream signaling cascades that drive cell proliferation, survival, and differentiation.[1][8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inhibiting ERK1/2 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals from growth factor receptors to the nucleus, ultimately regulating gene expression and cellular processes.[5][6] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[4][5]

This compound targets MEK1 and MEK2, the dual-specificity kinases that are the sole known activators of ERK1 and ERK2.[8][9] By binding to an allosteric pocket on MEK1/2, this compound prevents the conformational changes required for their kinase activity.[2] This, in turn, blocks the phosphorylation of threonine and tyrosine residues within the activation loop of ERK1/2, thereby inhibiting its activation.[8] A phase I clinical trial demonstrated that this compound decreased ERK phosphorylation within 2 hours of administration, with the effect lasting up to 8 hours at higher doses.[10]

Below is a diagram illustrating the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [1] |

| U266 | Multiple Myeloma | 5 | [1] |

| H929 | Multiple Myeloma | 200 | [1] |

| DLD-1 (K-Ras mutant) | Colorectal Cancer | Not specified, but effective at 10 µM | [2] |

| PANC-1 | Pancreatic Cancer | Effective at 0.1, 0.5, 1 µM | [8] |

| BxPC-3 | Pancreatic Cancer | Effective at 0.1, 0.5, 1 µM | [8] |

| HCT15 | Colon Carcinoma | > 1 µM (classified as resistant) | [11] |

| H1975 | Lung Adenocarcinoma | > 1 µM (classified as resistant) | [11] |

Table 1: In vitro IC50 values of this compound in various cancer cell lines.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effect of this compound on ERK1/2 phosphorylation.

Western Blotting for Phospho-ERK1/2

This protocol is a standard method to qualitatively and semi-quantitatively assess the phosphorylation status of ERK1/2 in response to this compound treatment.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding and Treatment: Plate cells at a desired density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.[8][12]

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[13]

-

Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the Bradford or BCA assay.[13]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.[13][14]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14][15]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.[16]

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imaging system or by exposing the membrane to X-ray film.[16]

-

Stripping and Re-probing (Optional): To assess total ERK1/2 levels as a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total ERK1/2.[16]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of MEK1/2 and its inhibition by this compound.

Workflow Diagram:

Detailed Protocol (based on a radiometric assay):

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA). Prepare stock solutions of recombinant human MEK1 or MEK2, kinase-dead ERK2 (as a substrate), and ³³P-γATP. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).[2]

-

Pre-incubation: In a reaction plate, pre-incubate the MEK1 or MEK2 enzyme with either this compound at various concentrations or a vehicle control for a defined period (e.g., 40 minutes) in the reaction buffer.[2]

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate (kinase-dead ERK2) and ³³P-γATP to each well.[2]

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 40-90 minutes) at room temperature to allow for the phosphorylation of ERK2 by MEK1/2.[2]

-

Reaction Termination: Stop the reaction by transferring an aliquot of the reaction mixture onto a filter plate (e.g., Durapore 0.45-μm) containing trichloroacetic acid (TCA) to precipitate the proteins.[2]

-

Washing: Wash the filter plates to remove unincorporated ³³P-γATP.

-

Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the MEK1/2 kinase activity.[2]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells per well) and allow them to attach overnight.[2][17]

-

Drug Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound or a vehicle control.[17]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][19]

-

Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Clinical Significance and Future Directions

This compound has been evaluated in numerous Phase 1 and 2 clinical trials for various solid tumors and hematological malignancies.[1] While it has shown a manageable safety profile and some efficacy, its development has also faced challenges.[3][10] Current research is exploring the potential of this compound in combination therapies, for instance, with RAF inhibitors, to overcome resistance and enhance anti-tumor activity by targeting multiple nodes of the MAPK pathway.[20][21] The FIRELIGHT-1 clinical trial is investigating this compound in combination with the pan-RAF inhibitor tovorafenib in patients with solid tumors harboring MAPK pathway aberrations.[20][22]

Conclusion

This compound is a well-characterized, potent inhibitor of MEK1/2 that effectively blocks the phosphorylation and activation of ERK1/2. Its mechanism of action is central to its anti-proliferative and pro-apoptotic effects in cancer cells dependent on the MAPK pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers studying MEK inhibition and for professionals involved in the development of targeted cancer therapies. Future investigations into rational combination strategies will be crucial in defining the ultimate clinical utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacology of this compound, A Selective MEK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. wjpls.org [wjpls.org]

- 19. physiology.elte.hu [physiology.elte.hu]

- 20. curetoday.com [curetoday.com]

- 21. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and this compound in RAF-altered Solid Tumors | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 22. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and this compound in RAF-altered Solid Tumors | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

Pimasertib's Impact on Cellular Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of pimasertib, a selective MEK 1/2 inhibitor, on key cellular processes of proliferation and apoptosis. This compound's mechanism of action is primarily centered on the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in various human cancers.[1][2][3] This document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that selectively targets and inhibits the activity of MEK1 and MEK2.[1][2] These dual-specificity threonine/tyrosine kinases are crucial components of the RAS/RAF/MEK/ERK pathway. By preventing the activation of MEK1/2, this compound effectively blocks the downstream phosphorylation of ERK1/2. This interruption of the signaling cascade leads to an inhibition of growth factor-mediated cell signaling, which in turn can suppress tumor cell proliferation and induce apoptosis.[1][2]

Effects on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Quantitative Data on Cell Proliferation Inhibition

The anti-proliferative activity of this compound, both as a single agent and in combination with other inhibitors, has been evaluated in various cancer cell lines. The IC50 values vary depending on the genetic background of the cells, particularly the mutation status of genes within the MAPK and PI3K/AKT/mTOR pathways.

| Cell Line | Cancer Type | This compound IC50 (as single agent) | Combination Agent | Combination Effect | Reference |

| This compound-sensitive cell lines | Lung and Colorectal Cancer | 0.001 µM | - | - | [4] |

| Ovarian Mucinous Carcinoma (OMC) cell lines (6 lines) | Ovarian Mucinous Carcinoma | 1.0 to >20 µM | SAR245409 (PI3K/mTOR inhibitor) | Synergistic inhibition of cell growth | [5][6] |

| HCT15 | Colon Carcinoma | This compound-resistant | BEZ235 (dual PI3K/mTOR inhibitor), Sorafenib | Synergistic effect in cell growth inhibition | [4] |

| H1975 | Lung Adenocarcinoma | This compound-resistant | BEZ235 (dual PI3K/mTOR inhibitor), Sorafenib | Synergistic effect in cell growth inhibition | [4] |

Induction of Apoptosis

In addition to its anti-proliferative effects, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often observed to be more pronounced when this compound is used in combination with inhibitors of parallel survival pathways, such as the PI3K/AKT/mTOR pathway.

Quantitative Data on Apoptosis Induction

Studies have shown that combination therapies involving this compound can synergistically increase the percentage of apoptotic cells.

| Cell Line | Cancer Type | Combination Agents | Apoptotic Effect | Reference |

| Ovarian Mucinous Carcinoma (OMC) cell lines (MCAS, OAW42, JHOM-2B) | Ovarian Mucinous Carcinoma | 1 µM SAR245409 (PI3K/mTOR inhibitor) and 30 nM this compound | Markedly increased the ratio of apoptotic cells | [5] |

| HCT15 | Colon Carcinoma | PI3K inhibitors, everolimus, sorafenib, or regorafenib | Synergistic induction of apoptosis | [4] |

| H1975 | Lung Adenocarcinoma | PI3K inhibitors, everolimus, sorafenib, or regorafenib | Synergistic induction of apoptosis | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for assessing its effects on cell proliferation and apoptosis.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent) and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the proliferation assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Conclusion

This compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell models by targeting the MEK1/2 kinases in the RAS/RAF/MEK/ERK pathway. Its efficacy is particularly enhanced when used in combination with inhibitors of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, suggesting a promising strategy to overcome drug resistance. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of oncology drug development.

References

- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pimasertib: A Technical Guide to its Impact on Tumor Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (AS-703026/MSC1936369B) is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in a multitude of human cancers, making it a key therapeutic target.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on tumor cell signaling, and detailed protocols for key experimental procedures used to evaluate its efficacy.

Introduction: The RAS/RAF/MEK/ERK Signaling Pathway and the Role of this compound

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[6] Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers.[5] this compound is an ATP non-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] By inhibiting this cascade, this compound effectively blocks the transduction of oncogenic signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2][4]

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of MEK1 and MEK2. This inhibition prevents the phosphorylation and activation of ERK1/2, which in turn blocks the phosphorylation of numerous downstream substrates, including transcription factors that are critical for cell cycle progression and survival.

Quantitative Analysis of this compound's In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [2] |

| U266 | Multiple Myeloma | 5 | [2] |

| H929 | Multiple Myeloma | 200 | [2] |

| This compound-sensitive | Lung and Colon Cancer | 1 | [7] |

Preclinical In Vivo Studies: Tumor Growth Inhibition

This compound has demonstrated significant anti-tumor activity in various xenograft models of human cancers.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | H929 | Multiple Myeloma | 15 mg/kg and 30 mg/kg | Significant inhibition |[2] | | Cetuximab-resistant (K-ras mutant) | Colorectal Cancer | 10 mg/kg, p.o. | Inhibition of tumor growth |[2] | | HCT15 | Human Colon Carcinoma | Not Specified | Significant tumor growth delays (in combination) |[7] | | H1975 | Human Lung Adenocarcinoma | Not Specified | Significant tumor growth delays (in combination) |[7] |

Detailed Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol details the procedure for assessing the inhibition of ERK1/2 phosphorylation by this compound in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 2, 4, 8 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

This compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Reagent Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

-

Incubation: During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the this compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

-

Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (Volume = (length x width²) / 2).

-

Study Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound.

Clinical Pharmacodynamics

In a phase I clinical trial in patients with advanced solid tumors, this compound demonstrated a dose-dependent effect on the MAPK pathway.[5] Pharmacodynamic assessments revealed a decrease in ERK phosphorylation within 2 hours of administration, which was sustained for up to 8 hours at higher doses.[5] A continuous twice-daily (BID) dosing regimen was found to prolong this inhibition.[5]

Conclusion

This compound is a potent and selective MEK1/2 inhibitor that effectively targets the dysregulated RAS/RAF/MEK/ERK signaling pathway in cancer cells. Preclinical and clinical data demonstrate its ability to inhibit tumor cell proliferation and signaling. The experimental protocols provided in this guide offer a framework for researchers to further investigate the impact of this compound and other MEK inhibitors on tumor cell biology. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug development, providing a comprehensive overview of this compound's mechanism of action and its evaluation in preclinical and clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

Pimasertib: A Technical Guide to its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (AS-703026/MSC1936369B) is an orally bioavailable, highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in oncology. Dysregulation of this pathway is a frequent driver of cell proliferation and survival in a multitude of human cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its preclinical and clinical activity, detailed experimental protocols for its evaluation, and a discussion of its potential as an antineoplastic agent.

Mechanism of Action

This compound is an ATP non-competitive inhibitor that binds to an allosteric site on the MEK1/2 enzymes.[1] This binding prevents the phosphorylation and subsequent activation of MEK1/2's downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression involved in cell growth, proliferation, and survival.[3][4] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, making MEK an attractive therapeutic intervention point.[5] By inhibiting MEK, this compound effectively blocks this signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1]

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a multi-tiered kinase cascade. The diagram below illustrates the central role of MEK and the point of intervention for this compound.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Preclinical Activity

This compound has demonstrated potent antitumor activity in a range of preclinical models, both as a single agent and in combination with other targeted therapies.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its potent cytostatic and cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [6] |

| U266 | Multiple Myeloma | 5 | [6] |

| H929 | Multiple Myeloma | 200 | [6] |

| Various MM Lines | Multiple Myeloma | 5 - 2000 | [7] |

| This compound-sensitive | Lung and Colon Cancer | 1 | [8] |

| OAW42 | Ovarian Mucinous Carcinoma | >20,000 | [9] |

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| H929 | Multiple Myeloma | This compound (15 and 30 mg/kg) | Significant tumor growth inhibition | [6] |

| K-Ras mutant | Colorectal Cancer | This compound (10 mg/kg, p.o.) | Inhibition of tumor growth | [6] |

| HCT15 and H1975 | Colon and Lung Cancer | This compound + BEZ235 (PI3K/mTOR inhibitor) or Sorafenib | Significant tumor growth delays and increased survival | [8] |

| DLBCL | Diffuse Large B-cell Lymphoma | This compound + Ibrutinib (BTK inhibitor) | Synergistic antitumor activity | [10] |

Clinical Development

This compound has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination regimens.

Monotherapy and Dose Escalation

A Phase I dose-escalation trial in 180 patients with advanced solid tumors identified the recommended Phase II dose (RP2D) as 60 mg twice daily (BID) in a continuous dosing schedule. The most common dose-limiting toxicities (DLTs) included skin rash/acneiform dermatitis and ocular events.[4]

Combination Therapies

This compound has been investigated in combination with other targeted agents, with the rationale of overcoming resistance and enhancing antitumor activity.

| Trial Identifier | Combination Agent | Cancer Type | Key Findings | Reference |

| NCT01378377 | Temsirolimus (mTOR inhibitor) | Advanced Solid Tumors | MTD established at 45 mg/day this compound + 25 mg/week temsirolimus. No RP2D was defined due to overlapping toxicities. 17 of 26 patients had stable disease. | [11][12] |

| NCT01985191 | SAR405838 (HDM-2 inhibitor) | Advanced Solid Tumors | One partial response in endometrial adenocarcinoma. Stable disease in 62.5% of patients. | [13] |

| Phase Ib | Voxtalisib (PI3K/mTOR inhibitor) | Advanced Solid Tumors | MTD established at 90 mg this compound + 70 mg voxtalisib daily. Limited clinical efficacy observed. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antineoplastic potential.

In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of this compound in a living organism.

Caption: A typical workflow for a this compound in vivo xenograft study.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15]

-

Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at predetermined doses and schedules. The vehicle used for this compound is often 0.5% carboxymethyl cellulose/0.25% Tween-20.[15]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Resistance Mechanisms

As with other targeted therapies, resistance to MEK inhibitors, including this compound, can develop. Upregulation of genes involved in the PTEN/PI3K/AKT/mTOR pathway has been identified in this compound-resistant cancer cells.[8] This suggests that dual blockade of the MAPK and PI3K pathways could be a strategy to overcome resistance.

Conclusion

This compound is a potent and selective MEK1/2 inhibitor with demonstrated antineoplastic activity in a variety of preclinical models and clinical settings. Its efficacy as a monotherapy and in combination with other targeted agents highlights its potential as a valuable therapeutic option for cancers with a dysregulated RAS/RAF/MEK/ERK pathway. Further research is warranted to optimize combination strategies, manage toxicities, and identify predictive biomarkers to guide patient selection and improve clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]